molecular formula C8H7FN4 B11911753 6-Fluoro-7-hydrazinylquinoxaline

6-Fluoro-7-hydrazinylquinoxaline

Cat. No.: B11911753
M. Wt: 178.17 g/mol
InChI Key: SEXNPRMFYGOVEE-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydrazinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 6th position and a hydrazinyl group at the 7th position on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-hydrazinylquinoxaline typically involves the introduction of the fluorine atom and the hydrazinyl group onto the quinoxaline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced at the 6th position of the quinoxaline ring. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

The hydrazinyl group can be introduced through the reaction of the fluorinated quinoxaline with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-hydrazinylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce amines .

Scientific Research Applications

6-Fluoro-7-hydrazinylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-hydrazinylquinoxaline involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl group can form hydrogen bonds with biological targets. This dual functionality allows the compound to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-7-hydrazinylquinoxaline is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and its potential as a therapeutic agent .

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

(7-fluoroquinoxalin-6-yl)hydrazine

InChI

InChI=1S/C8H7FN4/c9-5-3-7-8(4-6(5)13-10)12-2-1-11-7/h1-4,13H,10H2

InChI Key

SEXNPRMFYGOVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)NN)F

Origin of Product

United States

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